molecular formula C12H14 B1218791 4-Phenylcyclohexene CAS No. 4994-16-5

4-Phenylcyclohexene

Cat. No.: B1218791
CAS No.: 4994-16-5
M. Wt: 158.24 g/mol
InChI Key: XWCWNUSFQVJNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylcyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Phenylcyclohexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in oxidative stress pathways. It has been observed to reduce renal oxidative stress, indicating its potential interaction with antioxidant enzymes . Additionally, this compound may react with ozone, leading to the formation of secondary reactive compounds that can further interact with cellular biomolecules .

Cellular Effects

Exposure to this compound can lead to acute irritation, including headaches and discomfort in the eyes, nose, and throat . At the cellular level, it may influence cell signaling pathways related to oxidative stress and inflammation. The compound’s reactivity with ozone suggests it can generate reactive oxygen species, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with ozone, leading to the formation of reactive oxygen species. These reactive species can bind to cellular proteins and lipids, causing oxidative damage and altering their function. This oxidative stress can result in the activation of signaling pathways that regulate inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as the presence of ozone. Long-term exposure to this compound can lead to sustained oxidative stress and potential chronic health effects .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound may cause mild irritation, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes that regulate the production and detoxification of reactive oxygen species. The compound’s metabolism may also involve its conversion to secondary reactive compounds through reactions with ozone .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its lipophilic nature. It can accumulate in lipid-rich environments, such as cell membranes, where it can exert its effects. The compound may also interact with transporters and binding proteins that facilitate its movement within the body .

Subcellular Localization

This compound’s subcellular localization is influenced by its lipophilicity. It tends to localize in cell membranes and other lipid-rich compartments. This localization can affect its activity, as it may interact with membrane-bound proteins and lipids, leading to changes in cellular function .

Properties

IUPAC Name

cyclohex-3-en-1-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCWNUSFQVJNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047176
Record name 4-Phenyl-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4994-16-5
Record name 4-Phenylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4994-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylcyclohexene
Reactant of Route 2
4-Phenylcyclohexene
Reactant of Route 3
Reactant of Route 3
4-Phenylcyclohexene
Reactant of Route 4
Reactant of Route 4
4-Phenylcyclohexene
Reactant of Route 5
4-Phenylcyclohexene
Reactant of Route 6
Reactant of Route 6
4-Phenylcyclohexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.